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molecular formula C15H10Cl2N2O2 B580033 Lorazepam-D4 CAS No. 84344-15-0

Lorazepam-D4

Cat. No. B580033
M. Wt: 325.181
InChI Key: DIWRORZWFLOCLC-RHQRLBAQSA-N
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Patent
US06350870B2

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of ethyl acetate and toluene (400 ml). The suspension was heated to 60° C. for 1 hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam. The lorazepam crystals were then washed with ethyl acetate (20 ml) and dried under 65 mm Hg vacuum at about 50° C. for about two hours to give crystalline lorazepam (83 g) in 88% yield.
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([Cl:21])=[C:5]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[NH:12][C:10](=[O:11])[CH:9]([OH:20])[N:8]=2)[CH:6]=1.C(O)C.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH:1]1[CH:2]=[CH:3][C:4]([Cl:21])=[C:5]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[NH:12][C:10](=[O:11])[CH:9]([OH:20])[N:8]=2)[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Smiles
C=1C=CC(=C(C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl.C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
to recover the lorazepam
WASH
Type
WASH
Details
The lorazepam crystals were then washed with ethyl acetate (20 ml)
CUSTOM
Type
CUSTOM
Details
dried under 65 mm Hg vacuum at about 50° C. for about two hours
Duration
2 h

Outcomes

Product
Name
lorazepam
Type
product
Smiles
C=1C=CC(=C(C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 83 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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